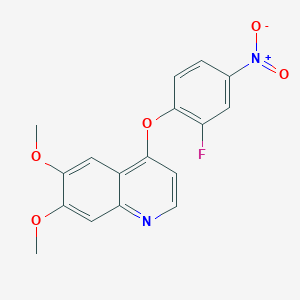
4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉
描述
4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, FNQ-4. FNQ-4 is a quinoline derivative that has shown promising results in various studies, including its potential use in cancer treatment.
科学研究应用
复杂喹啉的合成
- 吡咯并[4,3,2-de]喹啉的合成:罗伯茨等人(1997 年)的研究详细介绍了由 6,7-二甲氧基-4-甲基喹啉合成吡咯并[4,3,2-de]喹啉,这一过程与合成包括 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉在内的复杂喹啉有关。本研究提供了将氨基硝基苯酚化合物转化为硝基喹啉的见解,这是合成各种喹啉衍生物的关键步骤 (Roberts, Joule, Bros, & Álvarez, 1997)。
抗分枝杆菌活性
- 合成和抗分枝杆菌评价:赵等人(2005 年)对氟喹诺酮衍生物进行了研究,这些衍生物在结构上与 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉相关。本研究突出了这些衍生物的抗分枝杆菌活性,表明类似喹啉化合物具有潜在的治疗应用 (Zhao, Chen, Sheu, Chen, Wang, & Tzeng, 2005)。
化学相互作用和反应
- 与脱氧核苷酸的相互作用:温克尔和蒂诺科(1979 年)探讨了 4-硝基喹啉 1-氧化物(一种与 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉相关的化合物)与脱氧核苷酸的相互作用。本研究提供了对生物系统中硝基喹啉化学行为的见解,可推而广之用于了解类似化合物的相互作用 (Winkle & Tinoco, 1979)。
抗肿瘤化合物的合成
- 芳基酰胺化路线的合成:甘顿和克尔(2007 年)报道了二氢吡咯并[3,2-e]吲哚和吡咯并[3,2-f]四氢喹啉的合成,它们在结构上与 4-(2-氟-4-硝基苯氧基)-6,7-二甲氧基喹啉相关。这种合成对于开发抗肿瘤化合物具有重要意义,表明类似喹啉衍生物在癌症研究中的潜在用途 (Ganton & Kerr, 2007)。
作用机制
Target of Action
Similar compounds have been reported to targetMonoamine Oxidase-A (MAO-A) . MAO-A is an enzyme involved in the breakdown of monoamine neurotransmitters such as serotonin and norepinephrine, and thus plays a crucial role in regulating mood and behavior.
Mode of Action
It’s suggested that the compound might undergoMAO-A catalyzed oxidation and spontaneous hydrolysis . This process would yield a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .
Pharmacokinetics
It’s suggested that the compound shows good initial brain uptake and trapping within rat and primate brain . This suggests that the compound may have good bioavailability and ability to cross the blood-brain barrier.
属性
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-14(11)25-15-4-3-10(20(21)22)7-12(15)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRMSZPCHBTAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


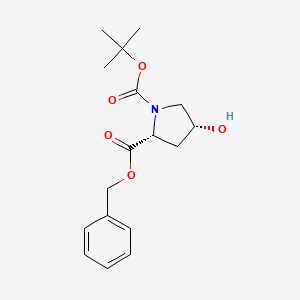
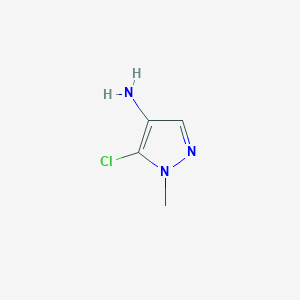
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
![N,N-bis((S)-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3182327.png)
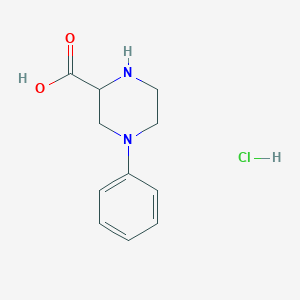
![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)
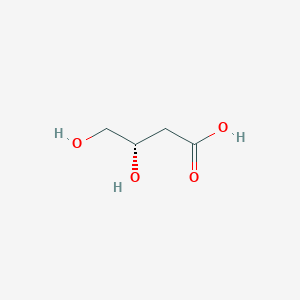
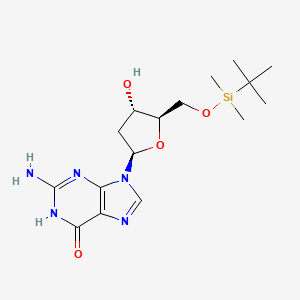

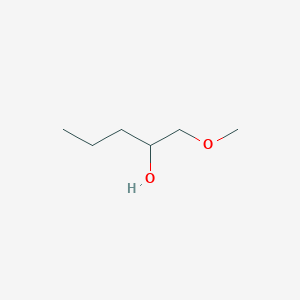

![2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3182388.png)